molecular formula C24H15ClN2O4 B11550418 4-[(E)-[(4-Chlorophenyl)imino]methyl]-2-nitrophenyl naphthalene-1-carboxylate

4-[(E)-[(4-Chlorophenyl)imino]methyl]-2-nitrophenyl naphthalene-1-carboxylate

Cat. No.: B11550418
M. Wt: 430.8 g/mol
InChI Key: ZJASIJBNDWBNHN-UHFFFAOYSA-N
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Description

4-[(E)-[(4-Chlorophenyl)imino]methyl]-2-nitrophenyl naphthalene-1-carboxylate is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(4-Chlorophenyl)imino]methyl]-2-nitrophenyl naphthalene-1-carboxylate typically involves the condensation reaction between 4-chlorobenzaldehyde and 2-nitroaniline in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting Schiff base is then reacted with naphthalene-1-carboxylic acid chloride to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[(4-Chlorophenyl)imino]methyl]-2-nitrophenyl naphthalene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, ethanol.

    Substitution: Amines, thiols, organic solvents.

Major Products Formed

    Reduction of Nitro Group: 4-[(E)-[(4-Chlorophenyl)imino]methyl]-2-aminophenyl naphthalene-1-carboxylate.

    Reduction of Imine Group: 4-[(4-Chlorophenyl)amino]methyl]-2-nitrophenyl naphthalene-1-carboxylate.

    Substitution of Chlorine: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-[(E)-[(4-Chlorophenyl)imino]methyl]-2-nitrophenyl naphthalene-1-carboxylate involves its interaction with biological molecules through the formation of stable complexes with metal ions. These complexes can interfere with the normal function of enzymes and other proteins, leading to antibacterial and antifungal effects . The compound’s ability to form hydrogen bonds and π-π interactions also plays a role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-[(4-Chlorophenyl)imino]methyl]-2-nitrophenyl naphthalene-1-carboxylate is unique due to its combination of a Schiff base structure with a nitro group and a naphthalene moiety. This combination imparts specific electronic and steric properties that make it suitable for various applications in medicinal chemistry and material science. Its ability to form stable metal complexes and its potential biological activity further distinguish it from similar compounds.

Properties

Molecular Formula

C24H15ClN2O4

Molecular Weight

430.8 g/mol

IUPAC Name

[4-[(4-chlorophenyl)iminomethyl]-2-nitrophenyl] naphthalene-1-carboxylate

InChI

InChI=1S/C24H15ClN2O4/c25-18-9-11-19(12-10-18)26-15-16-8-13-23(22(14-16)27(29)30)31-24(28)21-7-3-5-17-4-1-2-6-20(17)21/h1-15H

InChI Key

ZJASIJBNDWBNHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=C(C=C(C=C3)C=NC4=CC=C(C=C4)Cl)[N+](=O)[O-]

Origin of Product

United States

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